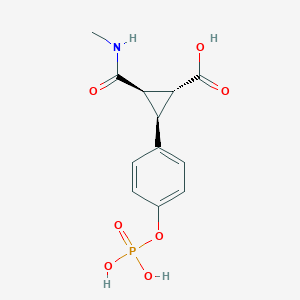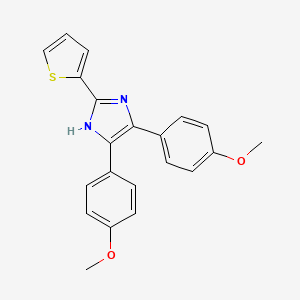
Pantothenyl-Aminoethanol-11-Pivalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom.
Preparation Methods
The synthesis of PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID involves several steps. The synthetic route typically includes the following:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aminoethanol and pivalic acid derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to target acetyl-CoA acetyltransferase, an enzyme involved in various metabolic processes. The interaction with this enzyme affects the enzyme’s activity and influences metabolic pathways .
Comparison with Similar Compounds
PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID can be compared with other similar compounds, such as:
Pantothenyl-Aminoethanol-Acetate Pivalic Acid: This compound shares structural similarities but differs in specific functional groups and properties.
Beta Amino Acids and Derivatives: These compounds have similar structural features but may vary in their chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H30N2O6 |
|---|---|
Molecular Weight |
346.42 g/mol |
IUPAC Name |
[(3R)-3-hydroxy-4-[[3-(2-hydroxyethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)14(23)24-10-16(4,5)12(21)13(22)18-7-6-11(20)17-8-9-19/h12,19,21H,6-10H2,1-5H3,(H,17,20)(H,18,22)/t12-/m0/s1 |
InChI Key |
BUEKNBNKVUKNIB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCO)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine](/img/structure/B10756354.png)
![1-{[1-(2-Amino-3-phenyl-propionyl)-pyrrolidine-2-carbonyl]-amino}-2-(3-cyano-phenyl)-ethaneboronic acid](/img/structure/B10756359.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)
![4-(3-{[5-(Trifluoromethyl)pyridin-2-Yl]oxy}benzyl)piperidine-1-Carboxylic Acid](/img/structure/B10756369.png)
![(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B10756379.png)

![2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol](/img/structure/B10756390.png)
![3-({3-[(1S,4aS,6S,7S,9S,9aR)-1,6-dimethyl-2-oxodecahydro-6,9-epoxy-4a,7-methanobenzo[7]annulen-1-yl]propanoyl}amino)-2,4-dihydroxybenzoic acid](/img/structure/B10756391.png)

![2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-YL]isoxazol-5(2H)-one](/img/structure/B10756395.png)

![2-(Cyclohexylmethylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B10756414.png)
![4-{[(2s)-3-(Tert-Butylamino)-2-Hydroxypropyl]oxy}-3h-Indole-2-Carbonitrile](/img/structure/B10756420.png)
![N,N'-Diphenylpyrazolo[1,5-A][1,3,5]triazine-2,4-diamine](/img/structure/B10756424.png)
